molecular formula C19H23NO6 B2551041 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 956296-07-4

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B2551041
CAS No.: 956296-07-4
M. Wt: 361.394
InChI Key: DRNIMTGBZBIVJQ-INIZCTEOSA-N
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Description

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with L-valine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticoagulant effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant effects may be due to the inhibition of enzymes involved in the coagulation cascade. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with an acetylated L-valine moiety. Its molecular formula is C16H18O5, and it exhibits significant structural complexity due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC16H18O5
Molecular Weight302.31 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The chromenone structure is known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains through disruption of cellular processes.
  • Anticancer Potential : The compound's ability to intercalate with DNA may inhibit topoisomerase activity, thereby affecting DNA replication and transcription in cancer cells.

Research Findings

Recent studies have investigated the biological effects of this compound in various experimental models.

Case Study: Anticancer Activity

A notable study assessed the anticancer effects of this compound on human melanoma (A375) and lung carcinoma (A549) cell lines. The results indicated:

  • Cell Viability : A dose-dependent reduction in cell viability was observed with IC50 values around 25 µM for A375 and 30 µM for A549 cells.
  • Mechanism : Flow cytometry analysis revealed that treatment induced apoptosis in cancer cells, as evidenced by increased Annexin V staining.

Antimicrobial Activity

In another investigation focused on antimicrobial properties:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The data suggest that this compound possesses significant antimicrobial activity against both bacterial and fungal pathogens.

Properties

IUPAC Name

(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-15(21)8-25-14-7-6-13-10(3)11(4)19(24)26-17(13)12(14)5/h6-7,9,16H,8H2,1-5H3,(H,20,21)(H,22,23)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNIMTGBZBIVJQ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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